molecular formula C26H19ClN4O5S B2569735 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005089-74-6

2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2569735
CAS No.: 1005089-74-6
M. Wt: 534.97
InChI Key: ZUISLRHBEHGXKF-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a heterocyclic hybrid molecule featuring a tetrahydrobenzo[b]thiophene core fused with a substituted pyrrolo[3,4-d]isoxazole dione system. Key structural elements include:

  • Tetrahydrobenzo[b]thiophene: A saturated bicyclic scaffold with a sulfur atom in the thiophene ring.
  • Pyrrolo[3,4-d]isoxazole dione: A fused tricyclic system with two ketone groups (4,6-dioxo) and substituents (4-chlorophenyl and 4-nitrophenyl) at positions 2 and 2.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O5S/c27-15-7-11-16(12-8-15)30-22(14-5-9-17(10-6-14)31(34)35)21-23(36-30)25(33)29(24(21)32)26-19(13-28)18-3-1-2-4-20(18)37-26/h5-12,21-23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISLRHBEHGXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

Core Heterocycles: The target compound’s pyrrolo-isoxazole-dione system distinguishes it from simpler pyridine (e.g., Compound 13) or pyrazole-triazole hybrids (e.g., Compound 21tg) .

The 4-chlorophenyl substituent may improve lipophilicity and membrane permeability compared to dimethylaminophenyl in Compound 21tg .

Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₂₇H₁₈ClN₃O₅S 532.97 Not reported Expected: C≡N stretch (IR ~2200 cm⁻¹), aryl C-H (NMR δ 7.0–8.5 ppm)
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-... (Compound 12) C₂₃H₁₇N₂O₂S 397.45 277–278 IR: 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O); NMR: δ 2.5–3.5 (tetrahydro protons)
6-(2-Chlorophenyl)-1-(4-nitrobenzyl)-... C₂₀H₁₃ClN₃O₃ 381.79 Not reported NMR: δ 8.2 ppm (nitrobenzyl), δ 7.5 ppm (chlorophenyl)

Critical Differences :

  • Compound 12 () uses phthalic anhydride, while the target may require a nitro-substituted anhydride for the 4-nitrophenyl group.
  • Compound 21tg () employs click chemistry, highlighting divergent synthetic pathways for triazole vs. isoxazole systems.

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